molecular formula C19H23N3O2 B15325122 3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide

3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide

Cat. No.: B15325122
M. Wt: 325.4 g/mol
InChI Key: LGMLTUDFWXULCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a hydroxyphenyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide typically involves the condensation reaction between 4-(Diethylamino)-2-hydroxybenzaldehyde and 5-methylbenzamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, followed by drying and packaging for further use.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

3-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-methylbenzamide

InChI

InChI=1S/C19H23N3O2/c1-4-22(5-2)17-7-6-14(18(23)11-17)12-21-16-9-13(3)8-15(10-16)19(20)24/h6-12,23H,4-5H2,1-3H3,(H2,20,24)

InChI Key

LGMLTUDFWXULCN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC(=CC(=C2)C(=O)N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.